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molecular formula C11H24N2 B8629517 4-Aminomethyl-1-pentylpiperidine CAS No. 258345-25-4

4-Aminomethyl-1-pentylpiperidine

Cat. No. B8629517
M. Wt: 184.32 g/mol
InChI Key: FZBOVKNUBQJHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

Prepared from 1-pentyl-piperidine-4-carboxamide (3.0 g, 15.1 mmol) and LAH (1.14 g, 30.2 mmol) according to general the procedure used for Example 8 (Step B) to give 2.2 g of title compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]1[CH2:11][CH2:10][CH:9]([C:12]([NH2:14])=O)[CH2:8][CH2:7]1)[CH2:2][CH2:3][CH2:4][CH3:5].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[NH2:14][CH2:12][CH:9]1[CH2:10][CH2:11][N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:7][CH2:8]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCC)N1CCC(CC1)C(=O)N
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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